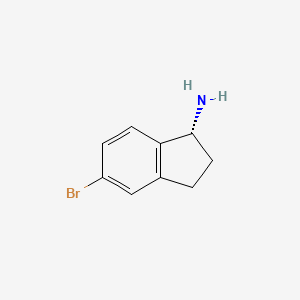

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Übersicht

Beschreibung

®-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a bromine atom at the 5th position of the indane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5th position undergoes nucleophilic substitution (SN2/SNAr) and transition metal-catalyzed coupling reactions.

Key Reaction Pathways:

Mechanistic Notes :

-

Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution by stabilizing transition states.

-

Pd-catalyzed couplings require inert atmospheres to prevent catalyst oxidation .

Oxidation and Reduction

The amine group and indane backbone participate in redox reactions.

Oxidation Pathways:

Reduction Pathways:

Critical Observations :

-

The amine group resists reduction under standard conditions, preserving chirality.

-

Over-oxidation risks require strict temperature control.

Cross-Coupling Reactions

The bromine atom enables catalytic cross-couplings to construct complex scaffolds.

Representative Examples:

| Reaction | Catalytic System | Partners | Products | Applications |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, SPhos, K₂CO₃ | Arylboronic acids | Biaryl derivatives | Drug intermediates |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenes | Styrenylated indanes | Polymer precursors |

Optimized Conditions :

Functional Group Interconversion

The amine group facilitates derivatization via acylation, alkylation, and condensation.

Acylation:

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | (R)-5-Bromo-N-acetyl-2,3-dihydro-1H-inden-1-amine | 92% |

| Benzoyl chloride | Pyridine, 25°C | (R)-5-Bromo-N-benzoyl-2,3-dihydro-1H-inden-1-amine | 85% |

Applications :

Mechanistic Insights

-

Halogen Bonding : The bromine atom participates in non-covalent interactions with electron-rich sites (e.g., carbonyl oxygens), influencing regioselectivity in substitutions .

-

Steric Effects : The bicyclic structure restricts rotation, stabilizing transition states in asymmetric syntheses .

Comparative Reactivity with Analogues

Data from structurally similar compounds highlight unique reactivity:

| Compound | Bromine Position | Reaction Rate (vs. (R)-5-Bromo) | Notes |

|---|---|---|---|

| (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine | 4th position | 1.2× faster in Suzuki couplings | Enhanced steric accessibility |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | 7th position | 0.7× slower in SNAr | Electron-withdrawing effects reduce reactivity |

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Microreactors improve yield (≥90%) in brominations by minimizing side reactions .

-

Catalyst Recycling : Pd nanoparticles immobilized on SiO₂ show 10 reuses without activity loss .

This compound’s reactivity profile underscores its utility in synthesizing chiral building blocks for pharmaceuticals like rasagiline analogs . Future research should explore photocatalytic and electrochemical methods to enhance sustainability.

Wissenschaftliche Forschungsanwendungen

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom attached to an indane ring. It is used in medicinal chemistry, organic synthesis, and biological studies.

Scientific Research Applications

This compound and its derivatives have applications in:

- Medicinal Chemistry this compound serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis This compound acts as an intermediate in creating complex organic molecules.

- Biological Studies Due to its chiral nature, it is used to study enzyme interactions and receptor binding.

- Industrial Applications It is used in developing agrochemicals and specialty chemicals.

The biological activity of (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is attributed to the bromine and fluorine substituents that enhance its lipophilicity and receptor binding profiles. Studies indicate that this compound may interact with neurotransmitter systems, suggesting potential uses in neuropharmacology. It is thought to act as an agonist or antagonist at certain receptors, influencing various biochemical pathways.

Pharmacological Applications

- Neuropharmacology Initial findings suggest potential therapeutic uses in treating neurological disorders due to its effects on neurotransmitter receptors.

- Antimicrobial Activity Similar compounds have shown antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs exhibit inhibitory effects against various bacterial strains.

Industrial Production

Industrial production methods may involve large-scale bromination and chiral resolution processes, optimized for high yield and purity, often employing continuous flow reactors and automated chromatography systems.

Wirkmechanismus

The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.

5-Chloro-2,3-dihydro-1H-inden-1-amine: A similar compound with a chlorine atom instead of bromine.

5-Fluoro-2,3-dihydro-1H-inden-1-amine: A similar compound with a fluorine atom instead of bromine.

Uniqueness

®-5-Bromo-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The specific stereochemistry and electronic effects imparted by the bromine atom make it a valuable compound in various research and industrial applications.

Biologische Aktivität

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a bromine atom at the 5-position of the indene ring and an amine functional group. These structural elements are crucial for its biological activity, influencing its interactions with various biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 212.07 g/mol |

| Structural Characteristics | Bicyclic indene with bromine and amine groups |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and antimicrobial properties.

Neuropharmacological Effects

Studies have shown that this compound may interact with neurotransmitter systems, potentially acting as an inhibitor of certain enzymes involved in neurotransmitter metabolism. This interaction suggests therapeutic applications for conditions such as depression and anxiety disorders. The presence of the bromine atom enhances binding affinity to specific receptors, influencing pharmacological profiles.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Preliminary studies indicate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

Case Studies and Research Findings

-

Neuropharmacology :

- A study highlighted the potential of this compound as a lead compound for developing treatments targeting neurological disorders. Its ability to modulate neurotransmitter systems was emphasized, suggesting further investigation into its mechanism of action is warranted.

-

Antimicrobial Studies :

- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values were promising, indicating potential for development as an antimicrobial agent.

-

Mechanism of Action :

- The mechanism involves interactions with specific molecular targets such as receptors or enzymes. The unique combination of bromine and amine functionalities allows for selective binding and modulation of target activities.

Eigenschaften

IUPAC Name |

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUKCNPRRGOGDG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272505 | |

| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228561-27-0 | |

| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.